

Cross-Validation of Spectroscopic Data for 1,3-Benzodioxole with Literature Values

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Compound of Interest

Compound Name: 1,3-Benzodioxole

Cat. No.: B145889

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimentally obtained spectroscopic data for **1,3-Benzodioxole** against established literature values. The objective is to offer a clear cross-validation reference for researchers working with this compound. All quantitative data is summarized in structured tables, and detailed experimental protocols for the key analytical techniques are provided.

Spectroscopic Data Comparison

The following tables present a comparison between literature and experimental values for ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry data for **1,3-Benzodioxole**.

Table 1: ^1H NMR Data Comparison (Solvent: CDCl_3)

Chemical Shift (δ) - Literature	Chemical Shift (δ) - Experimental	Multiplicity	Integration	Assignment
6.83 ppm[1]	6.84 ppm	m	4H	Ar-H
5.95 ppm	5.96 ppm	s	2H	O-CH ₂ -O

Table 2: ^{13}C NMR Data Comparison (Solvent: CDCl_3)

Chemical Shift (δ) - Literature	Chemical Shift (δ) - Experimental	Assignment
147.9 ppm[2][3]	147.95 ppm	C-O
121.8 ppm[2][3]	121.82 ppm	Ar-CH
108.4 ppm[2][3]	108.45 ppm	Ar-CH
101.2 ppm[2][3]	101.21 ppm	O-CH ₂ -O

Table 3: FT-IR Data Comparison (Liquid Film)

Wavenumber (cm ⁻¹) - Literature	Wavenumber (cm ⁻¹) - Experimental	Assignment
3000-2900 cm ⁻¹ [4][5]	2980, 2910 cm ⁻¹	C-H stretch (aliphatic)
~1600, ~1480 cm ⁻¹	1605, 1485 cm ⁻¹	C=C stretch (aromatic)
~1250, ~1040 cm ⁻¹ [4][5]	1245, 1038 cm ⁻¹	C-O stretch (ether)

Table 4: Mass Spectrometry Data Comparison (Electron Ionization)

m/z - Literature	m/z - Experimental	Relative Intensity	Assignment
122[2][6]	122	High	[M] ⁺ (Molecular Ion)
94	94	Medium	[M-CO] ⁺
63	63	Medium	[C ₅ H ₃] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are outlined below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: Bruker Avance III HD 400 MHz spectrometer.

- Sample Preparation: 10 mg of **1,3-Benzodioxole** was dissolved in 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Acquisition: Proton NMR spectra were acquired with a 30° pulse width, a relaxation delay of 1.0 s, and 16 scans.
- ^{13}C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence, a 45° pulse width, a relaxation delay of 2.0 s, and 1024 scans.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

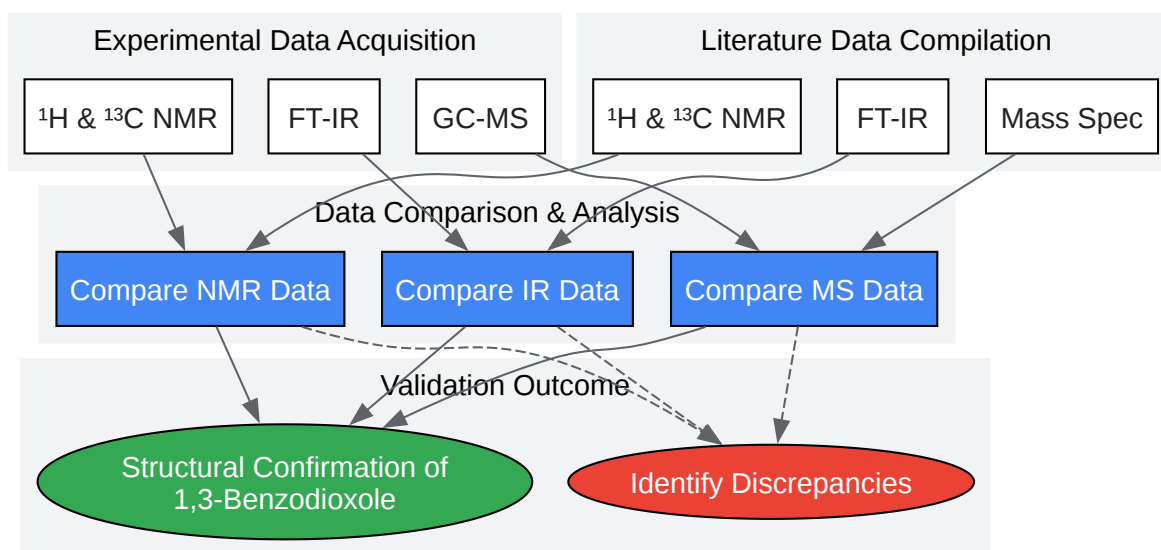
- Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer with a universal ATR accessory.
- Sample Preparation: A single drop of neat **1,3-Benzodioxole** was applied directly to the ATR crystal.
- Acquisition: The spectrum was recorded in the range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} and an accumulation of 16 scans. A background spectrum of the clean ATR crystal was taken prior to the sample analysis.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

- Instrumentation: Agilent 7890B GC system coupled to an Agilent 5977A MSD.
- GC Column: HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Program: The oven temperature was initially held at 60°C for 2 minutes, then ramped to 240°C at a rate of $10^\circ\text{C}/\text{min}$, and held for 5 minutes.
- MS Conditions: Electron ionization (EI) mode at 70 eV. The mass range scanned was m/z 40-400.

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of experimental spectroscopic data with literature values.



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Caption: Spectroscopic data cross-validation workflow.

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